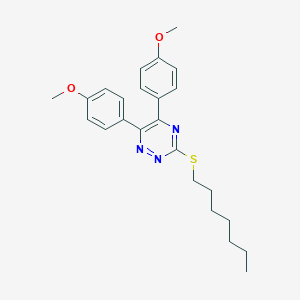
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Heptylthio Group: The heptylthio group can be introduced via nucleophilic substitution reactions, where a heptylthiol reacts with a suitable leaving group on the triazine ring.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yields and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Heptylthio)-5,6-bis(4-chlorophenyl)-1,2,4-triazine: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
3-(Heptylthio)-5,6-bis(4-hydroxyphenyl)-1,2,4-triazine: Contains hydroxyphenyl groups, which may confer different chemical and biological properties.
Uniqueness
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is unique due to the presence of methoxyphenyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H29N3O2S |
|---|---|
Molekulargewicht |
423.6g/mol |
IUPAC-Name |
3-heptylsulfanyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C24H29N3O2S/c1-4-5-6-7-8-17-30-24-25-22(18-9-13-20(28-2)14-10-18)23(26-27-24)19-11-15-21(29-3)16-12-19/h9-16H,4-8,17H2,1-3H3 |
InChI-Schlüssel |
CSHUIVWHJKLAKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















